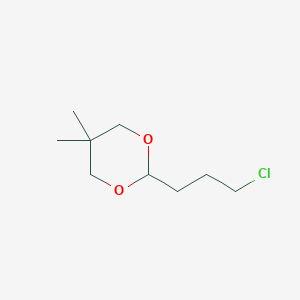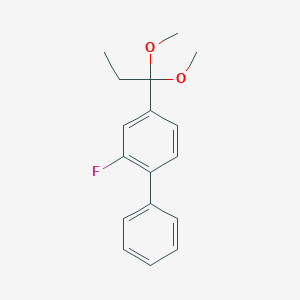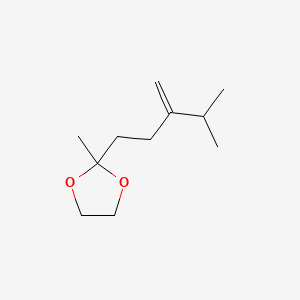
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core flanked by two benzimidazole groups.
准备方法
The synthesis of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with o-phenylenediamine under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline involves its interaction with DNA. The compound binds to DNA grooves, leading to structural changes and cleavage of the DNA strands. This interaction is mediated by the formation of reactive oxygen species, which cause oxidative damage to the DNA . The molecular targets include various enzymes and proteins involved in DNA replication and repair.
相似化合物的比较
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is unique due to its dual benzimidazole groups and quinoxaline core. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer activity.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its significant biological activity, making it a versatile compound for various applications.
属性
CAS 编号 |
64836-00-6 |
|---|---|
分子式 |
C22H14N6 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2,3-bis(1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C22H14N6/c1-2-8-14-13(7-1)23-19(21-25-15-9-3-4-10-16(15)26-21)20(24-14)22-27-17-11-5-6-12-18(17)28-22/h1-12H,(H,25,26)(H,27,28) |
InChI 键 |
CNPANBDUEJKPHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
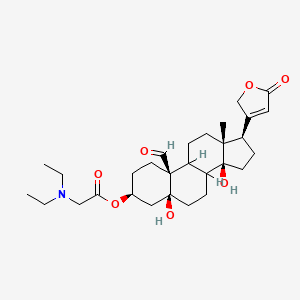
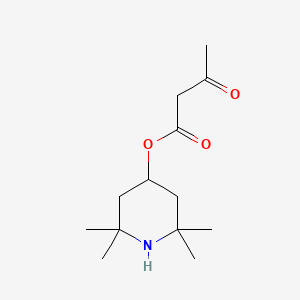

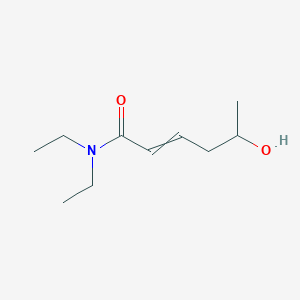
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
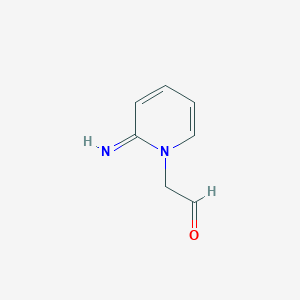
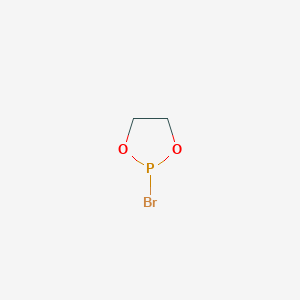
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
